Cas no 2144927-18-2 ({[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine)

Technical Introduction: {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine is a chiral pyrrolidine derivative featuring a difluorinated ring and a dimethylaminomethyl substituent. The stereospecific (2R) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The difluorination enhances metabolic stability and lipophilicity, while the tertiary amine group offers reactivity for further functionalization. This compound is particularly useful as a building block in medicinal chemistry, where its rigid, fluorinated scaffold can improve target binding and pharmacokinetic properties. Its well-defined structure and synthetic versatility make it a reliable intermediate for developing bioactive molecules, especially in CNS and enzyme inhibitor research.
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine structure
2144927-18-2 structure
Product name:{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
CAS No:2144927-18-2
MF:C7H14F2N2
MW:164.196268558502
CID:5991486
PubChem ID:149230049

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine Chemical and Physical Properties

Names and Identifiers

    • 2144927-18-2
    • SCHEMBL22507920
    • {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
    • EN300-5228368
    • XKDAWVKMZFWGJG-ZCFIWIBFSA-N
    • 1-[(2R)-4,4-difluoropyrrolidin-2-yl]-N,N-dimethylmethanamine
    • Inchi: 1S/C7H14F2N2/c1-11(2)4-6-3-7(8,9)5-10-6/h6,10H,3-5H2,1-2H3/t6-/m1/s1
    • InChI Key: XKDAWVKMZFWGJG-ZCFIWIBFSA-N
    • SMILES: FC1(CN[C@@H](CN(C)C)C1)F

Computed Properties

  • Exact Mass: 164.11250478g/mol
  • Monoisotopic Mass: 164.11250478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 0.7

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5228368-0.05g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
0.05g
$924.0 2025-03-15
Enamine
EN300-5228368-0.1g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
0.1g
$968.0 2025-03-15
Enamine
EN300-5228368-1.0g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
1.0g
$1100.0 2025-03-15
Enamine
EN300-5228368-0.5g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
0.5g
$1056.0 2025-03-15
Enamine
EN300-5228368-5.0g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
5.0g
$3189.0 2025-03-15
Enamine
EN300-5228368-0.25g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
0.25g
$1012.0 2025-03-15
Enamine
EN300-5228368-2.5g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
2.5g
$2155.0 2025-03-15
Enamine
EN300-5228368-10.0g
{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine
2144927-18-2 95.0%
10.0g
$4729.0 2025-03-15

{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine Related Literature

Additional information on {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine

Compound Introduction: {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine (CAS No. 2144927-18-2)

Compound {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine, identified by its CAS number 2144927-18-2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of nitrogen-containing heterocycles, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this compound, featuring a pyrrolidin-2-yl group with specific stereochemistry and functionalization, makes it a promising candidate for further investigation in medicinal chemistry.

The stereochemical configuration at the carbon atom in the (2R)-4,4-difluoropyrrolidin-2-yl moiety is particularly noteworthy, as it can influence the compound's interactions with biological targets. This chirality is often a critical factor in drug design, determining the efficacy and selectivity of a molecule. The presence of two fluorine atoms at the 4-position of the pyrrolidine ring adds another layer of complexity, potentially affecting the compound's metabolic stability and pharmacokinetic properties. These features make this compound an intriguing subject for both academic research and industrial development.

In recent years, there has been a growing interest in fluorinated pyrrolidines as pharmacophores due to their ability to enhance binding affinity and metabolic stability. Studies have shown that fluorine atoms can modulate the electronic properties of molecules, leading to improved bioavailability and reduced susceptibility to degradation. The specific arrangement of fluorine atoms in {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine may contribute to its unique pharmacological profile, making it a valuable scaffold for designing novel therapeutic agents.

The amine substituent at the methyl group in this compound also plays a crucial role in its chemical behavior. Amines are well-known for their versatility in forming hydrogen bonds and participating in various chemical reactions, which can be exploited for drug design. The dimethylation of the amine group enhances its stability and reduces its basicity, potentially improving its suitability for certain biological applications. This modification is often employed to fine-tune the pharmacokinetic properties of drug candidates.

Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The structural features of {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine align well with these principles, offering multiple points for modification and optimization. For instance, the pyrrolidine ring can be further functionalized to explore new biological activities or improve existing ones. Additionally, the amine moiety provides a handle for derivatization through various chemical reactions, such as coupling with carboxylic acids or activation intermediates.

The potential applications of this compound extend across multiple therapeutic areas. For example, fluorinated pyrrolidines have been investigated for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The stereochemistry and functionalization of this compound may make it a suitable candidate for developing treatments targeting neurological disorders. Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for further derivatization into more potent and selective therapeutic agents.

In conclusion, {[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}dimethylamine (CAS No. 2144927-18-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, including chirality and fluorination, make it an attractive scaffold for drug discovery. Ongoing studies are likely to uncover new applications and optimize its properties for therapeutic use. As research continues to advance our understanding of structure-activity relationships, compounds like this one will play a crucial role in developing next-generation pharmaceuticals.

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